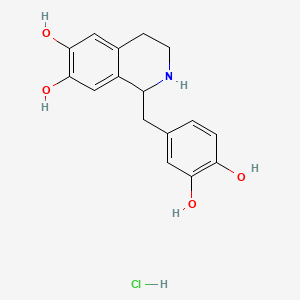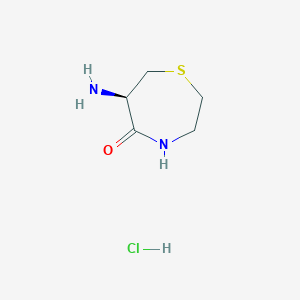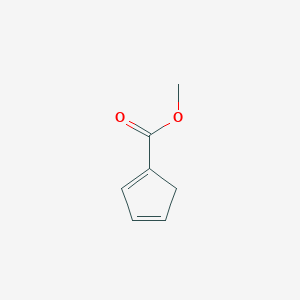
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate is a chemical compound with the molecular formula C11H16F3NO5 It is known for its unique structure, which includes an azetidine ring fused with a tetrahydropyran ring and a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving dihydropyran and suitable nucleophiles.
Coupling of the Azetidine and Tetrahydropyran Rings: The azetidine and tetrahydropyran rings are coupled through esterification or amidation reactions.
Introduction of the Trifluoroacetate Group: The trifluoroacetate group is introduced through reactions with trifluoroacetic anhydride or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cell Membranes: Affecting membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- **3-Azetidinyl tetrahydro-2H-pyran-
Propiedades
Fórmula molecular |
C11H16F3NO5 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
azetidin-3-yl oxane-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO3.C2HF3O2/c11-9(13-8-5-10-6-8)7-1-3-12-4-2-7;3-2(4,5)1(6)7/h7-8,10H,1-6H2;(H,6,7) |
Clave InChI |
DYLKEPFKHFYNGM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(=O)OC2CNC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


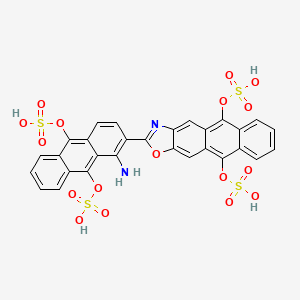
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
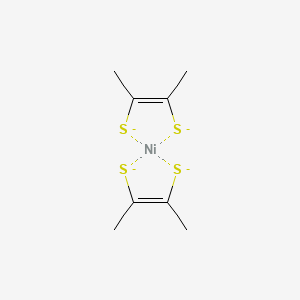
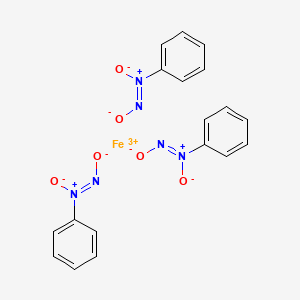
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)

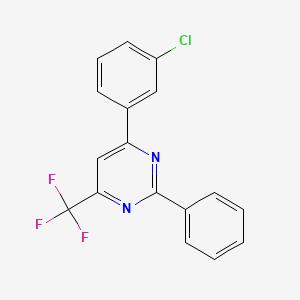
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
